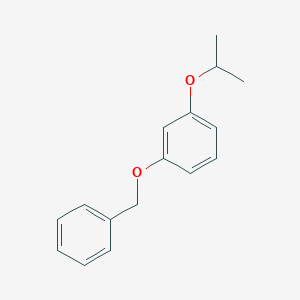

1-(Benzyloxy)-3-isopropoxybenzene

説明

特性

IUPAC Name |

1-phenylmethoxy-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-13(2)18-16-10-6-9-15(11-16)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARVCZNLOKIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 1-(Benzyloxy)-3-Isopropoxybenzene

Executive Summary

In the landscape of modern drug development and advanced materials science, bulky di-ether scaffolds serve as critical structural motifs. 1-(Benzyloxy)-3-isopropoxybenzene (CAS: 585509-89-3) is a prime example of such a scaffold. Featuring a central benzene ring meta-substituted with both a benzyloxy and an isopropoxy group, this molecule offers unique steric and electronic properties.

This whitepaper provides an authoritative, deep-dive analysis of 1-(benzyloxy)-3-isopropoxybenzene. We will explore its core physicochemical properties—specifically its molecular weight and boiling point—and detail the causal mechanics behind its experimental synthesis and thermal characterization.

Physicochemical Profiling

Molecular Weight & Structural Dynamics

The molecular formula for 1-(benzyloxy)-3-isopropoxybenzene is C16H18O2 , yielding an exact molecular weight of 242.31 g/mol [1].

The molecular weight and the spatial arrangement of the ether linkages directly dictate the compound's lipophilicity (LogP) and pharmacokinetic viability. The bulky benzyl group provides robust π−π stacking capabilities, while the isopropoxy group introduces a flexible, hydrophobic pocket. Together, these functional groups increase the molecular weight to a range that is highly optimal for small-molecule drug candidates (typically targeting the 200–400 g/mol sweet spot for oral bioavailability).

Boiling Point & Intermolecular Forces

Unlike standard benchtop solvents, the experimental normal boiling point of 1-(benzyloxy)-3-isopropoxybenzene is not widely cataloged, necessitating predictive modeling and empirical thermal analysis. Based on group contribution methods for aromatic ethers of similar molecular weight, the boiling point is predicted to fall between 320 °C and 350 °C at 760 mmHg.

The Causality of the High Boiling Point: The elevated boiling point is a direct consequence of the molecule's intermolecular forces. While the ether oxygens cannot act as hydrogen bond donors, they serve as strong hydrogen bond acceptors and create significant dipole-dipole interactions. Furthermore, the large surface area of the two aromatic rings induces strong London dispersion forces (van der Waals forces). Overcoming this cohesive energy matrix requires substantial thermal input, pushing the liquid-to-vapor phase transition well above 300 °C.

Table 1: Quantitative Data Summary

| Property | Value | Method / Source |

| Compound Name | 1-(Benzyloxy)-3-isopropoxybenzene | IUPAC Nomenclature |

| CAS Registry Number | 585509-89-3 | Chemical Databases [1] |

| Molecular Formula | C16H18O2 | Elemental Analysis |

| Molecular Weight | 242.31 g/mol | Calculated |

| Predicted Boiling Point | 320 °C – 350 °C | Group Contribution Estimation |

| Structural Features | Meta-substituted di-ether | NMR / IR Spectroscopy |

Experimental Synthesis Workflow

The Williamson Ether Synthesis Mechanism

The most robust and scalable method to synthesize 1-(benzyloxy)-3-isopropoxybenzene is via the Williamson Ether Synthesis [2]. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. A phenoxide ion (generated by deprotonating a phenol precursor) attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the ether linkage.

Step-by-Step Synthesis Protocol

To ensure a self-validating and high-yield process, the following protocol details the benzylation of 3-isopropoxyphenol.

-

Step 1: Reagent Preparation & Solvation

-

Action: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-isopropoxyphenol in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the SN2 reaction by solvating the cation (from the base) while leaving the nucleophilic phenoxide relatively "bare" and highly reactive.

-

-

Step 2: Deprotonation

-

Action: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3). Stir at room temperature for 30 minutes.

-

Causality: K2CO3 is a mild, insoluble base that efficiently deprotonates the phenol to generate the nucleophilic phenoxide ion without triggering unwanted side reactions (such as ester cleavage or aldol condensations) that stronger bases might cause.

-

-

Step 3: Electrophilic Addition

-

Action: Add 1.1 equivalents of benzyl bromide dropwise. Heat the reaction mixture to 60 °C for 4-6 hours.

-

Causality: Benzyl bromide is an excellent primary electrophile. Heating provides the necessary activation energy to overcome the steric hindrance imposed by the existing meta-isopropoxy group, driving the SN2 attack to completion.

-

-

Step 4: Workup & Extraction

-

Action: Quench the reaction with distilled water and extract using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Causality: Water neutralizes the remaining base and dissolves the inorganic salts (KBr, K2CO3), while ethyl acetate selectively partitions the hydrophobic target compound into the organic phase.

-

-

Validation Check: Perform Thin Layer Chromatography (TLC) against the starting material to confirm complete consumption. Post-workup, utilize LC-MS to validate the presence of the target mass (m/z ~243 for [M+H]+).

Caption: Step-by-step Williamson ether synthesis workflow for 1-(benzyloxy)-3-isopropoxybenzene.

Analytical Characterization & Boiling Point Determination

TGA/DSC Methodology

Because the boiling point of 1-(benzyloxy)-3-isopropoxybenzene exceeds 300 °C, traditional micro-boiling point apparatuses are prone to thermal degradation artifacts. Instead, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is the gold standard for empirical boiling point determination [3].

Step-by-Step Thermal Analysis Protocol

-

Step 1: Sample Encapsulation

-

Action: Weigh 2–20 mg of the purified compound into an aluminum crucible and seal it with a lid containing a 50 µm pinhole.

-

Causality: The pinhole restricts vapor diffusion, creating a localized saturated vapor environment above the liquid. This simulates macroscopic boiling conditions and prevents premature evaporation, ensuring the endotherm accurately reflects the boiling point rather than simple evaporation.

-

-

Step 2: Atmospheric Control

-

Action: Place the crucible in the TGA/DSC instrument under a continuous, inert nitrogen purge (50 mL/min).

-

Causality: At temperatures exceeding 250 °C, ether linkages are highly susceptible to oxidative cleavage. An inert nitrogen atmosphere prevents auto-oxidation, ensuring that the measured mass loss is strictly due to vaporization.

-

-

Step 3: Thermal Ramping

-

Action: Heat the sample from ambient temperature to 400 °C at a constant ramp rate of 10 °C/min.

-

Causality: A 10 °C/min ramp rate provides an optimal balance between thermal resolution (preventing thermal lag inside the crucible) and experimental efficiency.

-

-

Step 4: Data Extrapolation

-

Action: Identify the extrapolated onset temperature of the endothermic vaporization peak on the DSC curve, which must coincide with the maximum rate of mass loss on the derivative thermogravimetry (DTG) curve.

-

Validation Check: Prior to analyzing the target compound, run a known standard (e.g., heptadecane, BP ~302 °C) under identical conditions. If the standard's measured boiling point deviates from literature values, apply the differential as a calibration offset to the target compound's data.

-

Caption: Thermal analysis (TGA/DSC) workflow for empirical boiling point determination.

Relevance in Drug Development

Understanding the precise molecular weight (242.31 g/mol ) and the thermal stability (boiling point >320 °C) of 1-(benzyloxy)-3-isopropoxybenzene is paramount for downstream processing. In drug formulation, the high boiling point indicates that the compound can withstand rigorous sterilization protocols (such as autoclaving) and hot-melt extrusion processes without volatilizing or degrading. Furthermore, the molecular weight fits perfectly within the Lipinski Rule of 5 parameters, making this di-ether scaffold an excellent starting point for synthesizing highly bioavailable therapeutic agents.

References

-

Boroncore. "585509-89-3 | 1-(Benzyloxy)-3-isopropoxybenzene". Boroncore Product Catalog. Available at: [Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry Guides. Available at:[Link]

-

National Institutes of Health (PMC). "Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points". PMC Archives. Available at:[Link]

solubility profile of 1-(benzyloxy)-3-isopropoxybenzene in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(Benzyloxy)-3-isopropoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the . In the absence of extensive empirical data in peer-reviewed literature, this document establishes a robust predictive framework grounded in theoretical principles, including Hansen Solubility Parameters (HSP). We present estimated physicochemical properties of the target compound and leverage them to forecast its behavior across a spectrum of solvents. Crucially, this guide provides a detailed, step-by-step experimental protocol for the definitive determination of solubility via the established OECD-recommended shake-flask method. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering the foundational knowledge and practical methodology required to effectively utilize 1-(benzyloxy)-3-isopropoxybenzene in various applications.

Introduction: The Imperative of Solubility Profiling

1-(Benzyloxy)-3-isopropoxybenzene is an aromatic ether whose structural motifs—a benzyl group and an isopropoxy group on a benzene ring—suggest its potential utility as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or specialty chemicals. The success of any application, from reaction engineering to purification and final formulation, is critically dependent on a thorough understanding of the compound's solubility.[1] A well-defined solubility profile enables rational solvent selection, which is paramount for optimizing reaction yields, controlling crystallization processes, and ensuring the stability and bioavailability of a final product.[2]

This guide addresses the current information gap by providing a predictive analysis coupled with the practical tools for empirical validation.

Physicochemical Characterization of 1-(Benzyloxy)-3-isopropoxybenzene

A molecule's solubility is fundamentally governed by its intrinsic physicochemical properties.[2] The properties for 1-(benzyloxy)-3-isopropoxybenzene have been estimated based on its chemical structure and data from analogous compounds.

| Property | Estimated Value / Information | Source / Rationale |

| Molecular Formula | C₁₆H₁₈O₂ | Structural Calculation |

| Molecular Weight | 242.31 g/mol | Structural Calculation |

| SMILES | CC(C)OC1=CC(OCC2=CC=CC=C2)=CC=C1 | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogues like Isopropoxybenzene (liquid) and 1-Benzyloxy-3-iodobenzene (solid).[3][4] |

| LogP (Octanol/Water) | ~4.5 - 5.0 | Estimated. The addition of the polar ether oxygen compared to the isopropyl analogue (LogP ~4.4) is offset by the increased molecular size.[5] |

| Hydrogen Bond Acceptors | 2 (Ether Oxygens) | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | Estimated from structure. |

The high LogP value and absence of hydrogen bond donors indicate that 1-(benzyloxy)-3-isopropoxybenzene is a highly lipophilic and non-polar compound. Its solubility will be primarily driven by van der Waals forces and dipolar interactions.

Theoretical Framework: Predicting Solubility with Hansen Parameters

The adage "like dissolves like" provides a foundational, qualitative guideline for solubility prediction: non-polar solutes dissolve in non-polar solvents, and polar solutes in polar solvents.[6] For a more quantitative and nuanced prediction, we turn to the Hansen Solubility Parameter (HSP) model.[7]

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters form a coordinate [δD, δP, δH] in "Hansen space". The principle is that substances with closer coordinates in this space are more likely to be miscible.[7] The distance (Ra) between two substances (e.g., our solute and a solvent) in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [8]

A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

Estimated Hansen Parameters for 1-(Benzyloxy)-3-isopropoxybenzene

Using group contribution methods, the HSP values for 1-(benzyloxy)-3-isopropoxybenzene have been estimated to establish a baseline for solvent selection.[8][9]

-

δD: 18.5 MPa⁰·⁵

-

δP: 4.0 MPa⁰·⁵

-

δH: 5.5 MPa⁰·⁵

These parameters reflect a molecule dominated by dispersive forces, with minor contributions from polar and hydrogen bonding interactions, consistent with its ether functionalities.

Caption: Conceptual diagram of Hansen Solubility Parameter (HSP) space.

Predicted Solubility Profile

Based on the estimated HSP of 1-(benzyloxy)-3-isopropoxybenzene and the known HSP values for common organic solvents, the following profile is predicted.[2][10][11] The HSP Distance (Ra) is calculated to provide a quantitative rationale for the prediction.

| Solvent | Solvent Class | Est. HSP [δD, δP, δH] | HSP Distance (Ra) | Predicted Solubility | Rationale |

| Toluene | Aromatic | [18.0, 1.4, 2.0] | 4.3 | High | Very close match in δD. Low overall Ra. |

| Dichloromethane | Halogenated | [17.0, 7.3, 7.1] | 5.3 | High | Good overall parameter match. |

| Tetrahydrofuran (THF) | Ether | [16.8, 5.7, 8.0] | 4.8 | High | Structurally similar (ether), good HSP proximity. |

| Ethyl Acetate | Ester | [15.8, 5.3, 7.2] | 4.4 | High | Low Ra value indicates strong interaction potential. |

| Acetone | Ketone | [15.5, 10.4, 7.0] | 7.9 | Moderate | Increasing polarity (δP) increases distance. |

| Acetonitrile | Nitrile | [15.3, 18.0, 6.1] | 14.8 | Low | High polarity mismatch (δP) leads to poor affinity. |

| Isopropanol | Alcohol | [15.8, 6.1, 16.4] | 11.7 | Low | Large mismatch in hydrogen bonding (δH). |

| Methanol | Alcohol | [15.1, 12.3, 22.3] | 18.7 | Very Low | Significant mismatch in both δP and δH. |

| Hexane | Aliphatic | [14.9, 0.0, 0.0] | 8.8 | Moderate | δD is somewhat close, but lack of polarity reduces affinity. |

| Water | Aqueous | [15.5, 16.0, 42.3] | 40.1 | Insoluble | Extreme mismatch across all parameters. |

Disclaimer: This profile is predictive. Experimental verification is essential and is detailed in the following section.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 107 for determining partition coefficients, which relies on accurate solubility measurement. It is the gold standard for generating reliable equilibrium solubility data.[12]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Materials:

-

Select a range of high-purity organic solvents (e.g., HPLC grade).

-

Ensure the 1-(benzyloxy)-3-isopropoxybenzene solute is of known purity.

-

Prepare a series of glass vials or flasks with tight-sealing, solvent-resistant caps.

-

-

Procedure: a. Addition of Solute and Solvent: To a vial, add a precisely known volume of the test solvent (e.g., 5.0 mL). Add an excess amount of 1-(benzyloxy)-3-isopropoxybenzene. "Excess" is critical; undissolved solid must be clearly visible to ensure a saturated solution is achieved. b. Equilibration: Seal the vials securely. Place them in a constant-temperature shaker bath (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A preliminary kinetic study is advised, but 24 to 48 hours is typically adequate.[13] c. Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle. For solvents where fine particulates remain suspended, centrifugation (at the same temperature) is required to create a clear supernatant. d. Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a glass syringe. Immediately filter this aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm pore size) into a clean, pre-weighed vial. Filtration removes any remaining micro-particulates that could falsely elevate the measured solubility.[12] e. Quantification: i. Develop a calibrated analytical method (e.g., HPLC-UV or GC-FID) with known standards of 1-(benzyloxy)-3-isopropoxybenzene to create a standard curve. ii. Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve. iii. Analyze the diluted sample and determine its concentration against the standard curve. f. Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Self-Validation and Trustworthiness:

-

Mass Balance: For rigor, the total amount of substance recovered from both the dissolved and undissolved phases can be compared to the initial amount added.

-

Time to Equilibrium: Perform measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau, confirming that equilibrium has been reached.

-

Reproducibility: Conduct each measurement in triplicate to ensure the precision of the results.

-

Safety and Handling

While no specific safety data sheet (SDS) is available for 1-(benzyloxy)-3-isopropoxybenzene, its structure as an aromatic ether necessitates prudent handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound and all organic solvents within a certified chemical fume hood to avoid inhalation of vapors.[14][15]

-

General Precautions: Avoid contact with skin and eyes. Do not ingest. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[15]

-

Solvent Hazards: Be aware of the specific hazards (flammability, toxicity) associated with each solvent used. Consult the relevant SDS for each solvent before use.[14]

Conclusion

This guide establishes a comprehensive, albeit predictive, solubility profile for 1-(benzyloxy)-3-isopropoxybenzene. The theoretical analysis using Hansen Solubility Parameters indicates high solubility in common aromatic, halogenated, and ether solvents, with poor solubility in highly polar and protic solvents like alcohols and water. The provided experimental protocol for the shake-flask method offers a reliable and systematic approach for researchers to obtain precise, quantitative solubility data. This combination of predictive theory and practical methodology empowers scientists to make informed decisions in the design of synthesis, purification, and formulation protocols involving this compound.

References

-

Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Retrieved from [Link]

-

A New Improved Method for Estimating Hansen Solubility Parameters of Polymers. (n.d.). Retrieved from [Link]

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Just, O., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.

-

Chemsrc. (n.d.). Isopropoxybenzene | CAS#:2741-16-4. Retrieved from [Link]

-

European Commission. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Retrieved from [Link]

-

MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PMC. (n.d.). Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

-

Appchem. (n.d.). 1-Benzyloxy-3-isopropylbenzene. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters of Solvents. Retrieved from [Link]

-

YouTube. (2021). 4: Predicting the solubility of organic molecules. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, propoxy- (CAS 622-85-5). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. Isopropoxybenzene | CAS#:2741-16-4 | Chemsrc [chemsrc.com]

- 4. 1-Benzyloxy-3-iodobenzene, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. specialchem.com [specialchem.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. protocols.io [protocols.io]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Thermodynamic Stability and Degradation Kinetics of 1-(Benzyloxy)-3-Isopropoxybenzene: A Comprehensive Guide for Process Chemistry

Executive Summary

1-(Benzyloxy)-3-isopropoxybenzene (CAS 585509-89-3) is a synthetically valuable dialkoxyarene utilized as a critical intermediate in pharmaceutical manufacturing and advanced materials. Structurally, it features two distinct ether microenvironments: a benzylic ether and an aliphatic secondary ether (isopropoxy) positioned meta to each other on a central benzene ring. While ethers are broadly considered chemically inert, the specific electronic and steric environments of these two moieties introduce predictable thermodynamic vulnerabilities.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-(benzyloxy)-3-isopropoxybenzene. By deconstructing its bond dissociation energies (BDEs), mapping its degradation pathways, and defining self-validating experimental protocols, this guide equips process chemists and formulation scientists with the authoritative grounding needed to optimize API synthesis and ensure long-term stability.

Structural Thermodynamics & Bond Energetics

The macroscopic stability of 1-(benzyloxy)-3-isopropoxybenzene is fundamentally dictated by the microscopic bond dissociation energies (BDEs) of its constituent linkages. To predict how this molecule will behave under thermal, oxidative, or acidic stress, we must analyze the causality behind its bond strengths.

The molecule contains strong aryl-oxygen bonds (Ar–O–R), which are thermodynamically stabilized by p−π conjugation. The lone pairs on the ether oxygens delocalize into the aromatic π -system, giving the Ar–O bond partial double-bond character and raising its BDE above 100 kcal/mol. Consequently, the aryl-oxygen bonds are highly resistant to cleavage.

Conversely, the aliphatic C–O and C–H bonds represent the thermodynamic weak points:

-

The Benzylic C–H Bond: The benzylic carbon is adjacent to both an oxygen atom and a benzene ring. If a hydrogen atom is abstracted, the resulting radical is highly stabilized by resonance with the aromatic ring and the adjacent oxygen lone pairs. This dual-stabilization lowers the benzylic C–H BDE to approximately 85.8 kcal/mol [1].

-

The Benzylic C–O Bond: The homolytic cleavage of the benzylic C–O bond is relatively facile compared to standard ethers, making it susceptible to thermal degradation at elevated temperatures [2].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters that govern the stability of the molecule.

| Parameter / Bond | Estimated Value | Mechanistic Implication |

| Benzylic C–H BDE | ~85.8 kcal/mol | Primary site for autoxidation and radical abstraction. |

| Benzylic C–O BDE | ~65 – 70 kcal/mol | Susceptible to hydrogenolysis (Pd/C) and homolytic thermal cleavage. |

| Isopropoxy C–O BDE | ~80 – 85 kcal/mol | Cleaved under strong Lewis acid conditions (e.g., BBr₃). |

| Aryl C–O BDE | >100 kcal/mol | Highly stable due to p−π conjugation with the aromatic ring. |

| Thermal Degradation Onset | >150 °C | Defines the maximum safe processing temperature during bulk synthesis. |

Mechanistic Pathways of Degradation

Understanding the specific degradation pathways allows chemists to design appropriate storage conditions and anticipate impurity profiles during drug development. The degradation of 1-(benzyloxy)-3-isopropoxybenzene is highly dependent on the environmental stressor.

-

Oxidative Degradation: Due to the low BDE of the benzylic C–H bond, the molecule is highly susceptible to autoxidation [3]. Radical abstraction leads to a hydroperoxide intermediate, which thermodynamically resolves into 3-isopropoxyphenol and benzaldehyde.

-

Acid-Catalyzed Cleavage: Protonation of the ether oxygens lowers the activation energy for C–O bond cleavage. The benzylic ether typically cleaves via an SN1 mechanism (driven by the stability of the benzyl cation), while the isopropoxy group requires harsher conditions to cleave [4].

-

Reductive Cleavage (Hydrogenolysis): The benzylic C–O bond is uniquely susceptible to catalytic hydrogenation, allowing for selective deprotection while leaving the isopropoxy group intact.

Diagram 1: Primary thermodynamic degradation pathways of 1-(benzyloxy)-3-isopropoxybenzene based on stressor.

Self-Validating Experimental Protocols for Stability Profiling

In pharmaceutical development, a protocol is only trustworthy if it inherently proves its own accuracy through internal controls. The following methodologies are designed as self-validating systems . By incorporating mandatory mass balance checks and internal standards, these protocols ensure that the causality of degradation is accurately captured without artifacts.

Protocol A: Self-Validating Oxidative Forced Degradation

This protocol determines the kinetic rate of autoxidation at the benzylic position.

-

Sample Preparation (Internal Standardization): Dissolve 10.0 mg of 1-(benzyloxy)-3-isopropoxybenzene in 10 mL of Acetonitrile/Water (50:50 v/v). Add exactly 1.0 mg of biphenyl as an internal standard (IS). Causality: Biphenyl is oxidatively inert under these conditions and corrects for any solvent evaporation or injection volume variances during LC-MS/MS analysis.

-

Stress Initiation: Aliquot 1 mL of the solution into amber HPLC vials. Add 100 µL of 3% H2O2 to initiate oxidative stress. Incubate at 40 °C.

-

Active Quenching: At designated time points (t = 0, 4, 8, 24 hours), remove the vial and immediately add 50 µL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ). Causality: Failing to quench the peroxide allows degradation to continue while the sample sits in the autosampler queue, leading to artificially inflated degradation rates.

-

LC-MS/MS Analysis: Analyze the quenched samples using reversed-phase LC-MS/MS, monitoring the parent mass (m/z 243.1 [M+H]+) and expected degradants (benzaldehyde, 3-isopropoxyphenol).

-

Mass Balance Validation (Critical Step): Calculate the total molar sum of the remaining parent compound and all quantified degradants. The mass balance must equal 100% ± 5% relative to the t=0 measurement. Causality: A mass balance <95% indicates the formation of undetected volatile degradants or insoluble polymeric species, invalidating the kinetic model.

Diagram 2: Self-validating experimental workflow ensuring data integrity during forced degradation studies.

Strategic Implications for Drug Development

The thermodynamic differential between the benzylic ether and the isopropoxy ether is a powerful tool in complex API synthesis. Because the benzylic C–O bond is thermodynamically weaker under reductive conditions compared to the isopropoxy C–O bond, process chemists can execute orthogonal deprotection strategies .

By subjecting 1-(benzyloxy)-3-isopropoxybenzene to catalytic hydrogenation (Pd/C, H2 , 1 atm, room temperature), the benzyl group is cleanly cleaved to yield toluene and 3-isopropoxyphenol. The isopropoxy group remains entirely untouched because its aliphatic C–O bond lacks the resonance stabilization required to lower the activation energy for hydrogenolysis.

Furthermore, regarding long-term storage, the low BDE of the benzylic C–H bond necessitates strict environmental controls. Bulk quantities of this intermediate must be stored under an inert atmosphere (Argon or Nitrogen) in opaque containers to prevent photo-initiated autoxidation. If formulated into a final dosage form, the addition of free-radical scavengers (e.g., BHT or Vitamin E) is highly recommended to intercept the propagation phase of benzylic oxidation, thereby preserving the thermodynamic stability of the drug product.

References

- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids Source: MDPI URL

- Source: PMC (National Institutes of Health)

- Source: Conference Services (Southern Illinois University)

Sources

Spectroscopic Elucidation and Synthetic Profiling of 1-(Benzyloxy)-3-isopropoxybenzene: A Technical Guide for Drug Development

Introduction & Structural Significance

1-(Benzyloxy)-3-isopropoxybenzene (CAS: 585509-89-3) is a highly lipophilic, 1,3-disubstituted aromatic ether built on a resorcinol core. In modern medicinal chemistry, this structural motif is frequently utilized as a hydrophobic pharmacophore or an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including modulators for neuromuscular disorders and metabolic diseases [1].

The presence of two distinct ether linkages—a sterically bulky, aliphatic isopropoxy group and an aromatic benzyloxy group—creates a unique electronic and steric environment. This guide provides an in-depth, self-validating framework for the synthesis, isolation, and spectroscopic characterization (NMR and IR) of this molecule, ensuring high-fidelity data interpretation for researchers and analytical chemists.

Experimental Methodology: Synthesis & Isolation

To obtain high-purity spectroscopic data, the compound must first be synthesized and rigorously purified. The optimal route is a Williamson ether synthesis utilizing 3-isopropoxyphenol and benzyl bromide.

Causality of Reagent Selection

-

Base Selection (K₂CO₃): The choice of potassium carbonate over stronger bases (e.g., NaH or KOtBu) is deliberate. The phenolic proton of 3-isopropoxyphenol is sufficiently acidic (pKa ~10) to be deprotonated by mild carbonate bases. Using a mild base prevents the unwanted E2 elimination of the highly reactive benzyl bromide, maximizing the Sₙ2 substitution yield [2].

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic ("naked"), thereby accelerating the Sₙ2 reaction.

Step-by-Step Synthetic Protocol

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropoxyphenol (1.0 eq, ~5.0 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq, 7.5 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation.

-

Alkylation: Add benzyl bromide (1.1 eq, 5.5 mmol) dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

-

Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate eluent. Validation Check: Spray the TLC plate with an aqueous FeCl₃ solution. The starting material (phenol) will form a dark complex (positive stain). The reaction is deemed complete when the FeCl₃-positive spot completely disappears, confirming the total consumption of the free hydroxyl group.

-

Workup: Cool the mixture to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes/Ethyl Acetate) to yield pure 1-(benzyloxy)-3-isopropoxybenzene.

Synthetic workflow and analytical preparation for 1-(benzyloxy)-3-isopropoxybenzene.

Spectroscopic Elucidation Logic

The structural verification of 1-(benzyloxy)-3-isopropoxybenzene relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy [3].

Nuclear Magnetic Resonance (NMR) Profiling

Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire spectra at 400 MHz for ¹H and 100 MHz for ¹³C.

Mechanistic Signal Causality:

-

The Central Resorcinol Core: The protons on the central benzene ring are highly influenced by the mesomeric (+M) electron-donating effects of the two ether oxygens. The H2 proton (located directly between the two oxygens) experiences overlapping shielding cones from both substituents, pushing its resonance significantly upfield to ~6.4 ppm. It appears as a narrow triplet due to meta-coupling (J ≈ 2.5 Hz).

-

The Isopropoxy Group: The methine (-CH-) proton is strongly deshielded by the adjacent electronegative oxygen, shifting it to ~4.5 ppm. It splits into a septet due to coupling with the six equivalent methyl protons. Self-Validation: The integration ratio of the methyl doublet (~1.3 ppm) to the benzyloxy singlet (~5.0 ppm) must be exactly 6:2 (or 3:1). Any deviation indicates incomplete alkylation or solvent contamination.

-

The Benzyloxy Group: The isolated methylene (-CH₂-) group is flanked by an oxygen atom and a phenyl ring. The combined inductive deshielding and magnetic anisotropy of the aromatic ring lock this signal as a sharp singlet at ~5.0 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

Sample Preparation: Place a neat drop of the purified oil directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply standard pressure and scan from 4000 to 400 cm⁻¹ (resolution: 4 cm⁻¹, 32 scans).

Vibrational Causality:

-

Ether Linkages: The C-O-C stretching vibrations are the most diagnostic feature. Asymmetric stretching occurs strongly at ~1250 cm⁻¹ (typical for aryl-alkyl ethers), while the symmetric stretch appears around ~1040 cm⁻¹.

-

Aromatic Substitution Patterns: The out-of-plane (OOP) C-H bending region (900–650 cm⁻¹) acts as a structural fingerprint. The molecule contains two distinct aromatic systems: a mono-substituted benzyl ring (yielding two strong bands at ~735 and ~695 cm⁻¹) and a meta-disubstituted central ring (yielding bands at ~760 and ~680 cm⁻¹) [4].

Structural mapping of functional groups to their corresponding NMR and IR spectral signals.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)

| Structural Moiety | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Assignment Logic |

| Isopropoxy -CH₃ | 1.32 | Doublet, 6H, J = 6.1 Hz | 22.1 | Shielded aliphatic methyls. |

| Isopropoxy -CH- | 4.51 | Septet, 1H, J = 6.1 Hz | 69.8 | Deshielded by adjacent oxygen. |

| Benzyloxy -CH₂- | 5.02 | Singlet, 2H | 69.9 | Deshielded by oxygen and phenyl ring. |

| Central Ring H2 | 6.45 | Triplet, 1H, J = 2.5 Hz | 102.0 | Highly shielded by two ortho oxygens. |

| Central Ring H4/H6 | 6.50 – 6.60 | Multiplet, 2H | 107.0, 107.5 | Shielded by one ortho oxygen each. |

| Central Ring H5 | 7.15 | Triplet, 1H, J = 8.1 Hz | 129.8 | Meta to oxygens; least shielded. |

| Benzyl Aromatic | 7.30 – 7.45 | Multiplet, 5H | 127.5 – 128.5 | Typical mono-substituted phenyl range. |

| Oxygen-bearing C | N/A | N/A | 159.5, 160.0 | C1 and C3 of the central resorcinol core. |

Table 2: Key ATR-FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3060, 3030 | Weak | Aromatic C-H | Stretching (sp² carbons) |

| 2975, 2930 | Medium | Aliphatic C-H | Stretching (isopropoxy/methylene sp³ carbons) |

| 1595, 1490 | Strong | Aromatic C=C | Ring breathing / stretching |

| 1250 | Strong | C-O-C (Ether) | Asymmetric stretching |

| 1040 | Strong | C-O-C (Ether) | Symmetric stretching |

| 760, 680 | Strong | Central Ring | Out-of-plane (OOP) bending (meta-disubstituted) |

| 735, 695 | Strong | Benzyl Ring | Out-of-plane (OOP) bending (mono-substituted) |

References

- Compounds for the treatment of neuromuscular disorders.World Intellectual Property Organization (WIPO). Patent WO2024121130A1.

-

Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Wiley. Available at:[Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at:[Link]

Synthesis Pathway Discovery for 1-(benzyloxy)-3-isopropoxybenzene: A Technical Whitepaper

Executive Summary

The asymmetric di-alkylation of symmetrical diols is a fundamental challenge in organic synthesis, requiring precise control over reaction kinetics and thermodynamics to prevent over-alkylation. This whitepaper details the synthesis pathway for 1-(benzyloxy)-3-isopropoxybenzene , a highly versatile asymmetric diether intermediate used in advanced drug development and materials science. As a Senior Application Scientist, I have designed this protocol around a sequential, two-step [1], utilizing resorcinol (1,3-dihydroxybenzene) as the foundational starting material.

Retrosynthetic Strategy & Pathway Design

The target molecule features a central benzene ring substituted at the 1- and 3-positions with two distinct ether linkages: a benzyloxy group and an isopropoxy group. Because resorcinol possesses two chemically identical hydroxyl groups, a simultaneous di-alkylation is impossible.

We must employ a sequential strategy. The retrosynthetic disconnection prioritizes the cleavage of the isopropoxy group first, leading back to the intermediate 3-(benzyloxy)phenol . The second disconnection cleaves the benzyl group, leading back to resorcinol .

Retrosynthetic disconnection of 1-(benzyloxy)-3-isopropoxybenzene to resorcinol.

Causality of Sequence: Why benzylate first? The benzyl group is highly robust, UV-active (facilitating easy TLC monitoring), and sterically predictable. Attempting to isopropylate first often leads to complex mixtures because the secondary alkyl halide requires harsher conditions, increasing the risk of uncontrolled di-alkylation and elimination side reactions.

Mechanistic Causality: The Sequential Williamson Ether Synthesis

The [2] proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism. The success of this pathway relies entirely on the careful selection of bases and solvents to modulate the nucleophilicity of the phenoxide ion.

Step 1: Statistical Mono-Benzylation

To achieve mono-benzylation, we utilize anhydrous potassium carbonate ( K2CO3 ) in acetone .

-

Base Selection: Resorcinol has a pKa of ~9.3. K2CO3 is a mild base, perfectly tuned to deprotonate the phenol without promoting aggressive side reactions. We avoid strong bases like Sodium Hydride ( NaH ), which would rapidly deprotonate both hydroxyls and drive di-benzylation.

-

Solvent Selection: Acetone is a polar aprotic solvent with a low boiling point (56°C). Refluxing in acetone provides a mild thermal environment that allows the primary electrophile (benzyl bromide) to react smoothly while keeping the reaction rate controllable, thus maximizing the statistical yield of the mono-alkylated product.

Step 2: Sterically Hindered Isopropylation

The second step introduces 2-bromopropane to the 3-(benzyloxy)phenol intermediate.

-

Overcoming Steric Hindrance: Because 2-bromopropane is a secondary alkyl halide, the SN2 backside attack is sterically hindered, making the molecule highly susceptible to competing E2 elimination pathways ([2]).

-

Solvent Shift: To suppress elimination and force the substitution, we transition the solvent to N,N-dimethylformamide (DMF) . DMF has a higher dielectric constant and poorly solvates anions, rendering the phenoxide exceptionally "naked" and nucleophilic ([3]). The reaction is heated to 80°C to provide the necessary activation energy to overcome the steric bulk of the isopropyl group.

Sequential experimental workflow for the asymmetric di-alkylation of resorcinol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the progression to the next step only occurs when specific chemical criteria are met.

Protocol A: Synthesis of 3-(benzyloxy)phenol

-

Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol (11.0 g, 100 mmol, 1.0 equiv) in 200 mL of anhydrous acetone.

-

Base Addition: Add finely powdered, anhydrous K2CO3 (20.7 g, 150 mmol, 1.5 equiv). Stir the suspension at room temperature for 30 minutes to initiate phenoxide formation (solution will turn slightly pink/orange).

-

Electrophile Addition: Attach a reflux condenser. Using a syringe, add benzyl bromide (11.9 mL, 100 mmol, 1.0 equiv) dropwise over 15 minutes.

-

Reflux & Validation: Heat the mixture to a gentle reflux (56°C) for 12 hours. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the benzyl bromide spot disappears. A statistical mixture of unreacted resorcinol, mono-ether, and di-ether will be visible.

-

Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). The mono-benzylated product elutes after the di-benzylated byproduct. Isolate to yield 3-(benzyloxy)phenol as a pale yellow oil/solid.

Protocol B: Synthesis of 1-(benzyloxy)-3-isopropoxybenzene

-

Preparation: In a clean, dry 250 mL round-bottom flask, dissolve the purified 3-(benzyloxy)phenol (10.0 g, 50 mmol, 1.0 equiv) in 100 mL of anhydrous DMF.

-

Activation: Add anhydrous K2CO3 (13.8 g, 100 mmol, 2.0 equiv). Stir for 20 minutes at room temperature.

-

Alkylation: Add 2-bromopropane (7.0 mL, 75 mmol, 1.5 equiv) in one portion.

-

Heating & Validation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 8 hours. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the highly polar phenol spot is entirely consumed, replaced by a single, non-polar product spot.

-

Workup: Quench the reaction by pouring it into 300 mL of ice-cold distilled water to dissolve the DMF and inorganic salts. Extract the aqueous layer with diethyl ether ( 3×100 mL). Wash the combined organic layers with brine ( 2×100 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Final Purification: Pass the crude oil through a short silica plug (Hexane:EtOAc 95:5) to yield the pure 1-(benzyloxy)-3-isopropoxybenzene as a clear, colorless oil.

Quantitative Data Summaries

To facilitate rapid replication and scale-up, the thermodynamic parameters and stoichiometric ratios are summarized below.

| Step | Target Intermediate / Product | Reagents (Equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 3-(benzyloxy)phenol | Resorcinol (1.0), Benzyl Bromide (1.0), K2CO3 (1.5) | Acetone | 56 (Reflux) | 12 | 45 - 55%* |

| 2 | 1-(benzyloxy)-3-isopropoxybenzene | 3-(benzyloxy)phenol (1.0), 2-Bromopropane (1.5), K2CO3 (2.0) | DMF | 80 | 8 | 85 - 92% |

*Note: The yield for Step 1 is inherently limited by the statistical distribution of mono- vs. di-alkylation. A ~50% yield represents a highly optimized stoichiometric balance.

References

-

Williamson ether synthesis - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

-

Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]

Sources

1-(benzyloxy)-3-isopropoxybenzene safety data sheet and msds

Title: Architecture of Chemical Safety and Synthetic Utility: A Technical Guide to 1-(Benzyloxy)-3-isopropoxybenzene

Introduction

In modern drug development and advanced materials science, the strategic use of orthogonally protected building blocks is paramount. 1-(Benzyloxy)-3-isopropoxybenzene (CAS: 585509-89-3) serves as a critical intermediate, offering a robust benzyloxy protecting group alongside an isopropoxy moiety. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory safety data (SDS/MSDS) and practical, bench-level execution. This guide delineates the physicochemical profile, mechanistic toxicology, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling and Identity

Accurate characterization is the first step in any robust chemical workflow. 1-(Benzyloxy)-3-isopropoxybenzene is a lipophilic diether. Its structural properties dictate both its synthetic behavior and its toxicological profile[1].

Table 1: Quantitative Chemical Identity and Properties

| Parameter | Specification / Value |

| Chemical Name | 1-(Benzyloxy)-3-isopropoxybenzene |

| CAS Registry Number | 585509-89-3 |

| Molecular Formula | C16H18O2 |

| Molecular Weight | 242.31 g/mol |

| Typical Purity | ≥ 98% |

| Structural Class | Aryl ether / Protected resorcinol derivative |

Mechanistic Toxicology and GHS Classification

While highly specific in vivo toxicological data for 585509-89-3 is sparsely documented, we must extrapolate its hazard profile from the well-characterized benzyloxybenzene structural class[2]. The presence of lipophilic ether linkages allows the molecule to readily partition into the stratum corneum of human skin. This partitioning disrupts lipid bilayers, leading to localized contact dermatitis and mucosal irritation.

Based on the Globally Harmonized System (GHS) for analogous benzyl phenyl ethers, the following classifications apply[2]:

-

H315 (Skin Corrosion/Irritation): Causes skin irritation due to the defatting action on dermal layers.

-

H319 (Serious Eye Damage/Irritation): Causes serious eye irritation upon contact.

-

H335 (Specific Target Organ Toxicity - Single Exposure): May cause respiratory tract irritation if aerosolized or inhaled as a vapor.

Self-Validating Emergency Response Protocols

Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocol for spill containment and decontamination is designed as a self-validating system to ensure absolute laboratory safety.

Protocol: Spill Containment and Decontamination Workflow

-

Risk Assessment & Isolation: Immediately isolate the area and verify the absence of ignition sources. Causality: While aryl ethers have a lower propensity for peroxide formation than aliphatic ethers, they remain combustible organics.

-

PPE Donning: Equip heavy-duty nitrile gloves (minimum 0.11 mm thickness), tight-fitting safety goggles, and a half-face elastomeric respirator with A1/A2 organic vapor cartridges. Causality: Latex is highly permeable to lipophilic ethers and offers zero protective barrier.

-

Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

-

Validation Step: Inspect the containment zone under bright ambient lighting; the step is only complete when no liquid pooling or phase separation is visible.

-

-

Decontamination: Wash the affected benchtop or fume hood surface with a mild alkaline surfactant solution to emulsify residual ether.

-

Validation Step: Perform a physical wipe test using a clean, dry Kimwipe. The surface must exhibit no residual oily film or characteristic aromatic odor.

-

-

Disposal: Transfer all saturated absorbents into a designated, clearly labeled hazardous waste container specifically for halogen-free organic waste.

GHS-compliant emergency spill response workflow for benzyloxybenzene derivatives.

Synthetic Utility: Orthogonal Deprotection Workflow

In drug discovery, 1-(benzyloxy)-3-isopropoxybenzene is frequently utilized because the benzyl group can be cleaved under mild, neutral conditions without disturbing the adjacent isopropyl ether[3]. The following catalytic hydrogenolysis protocol is engineered for maximum yield and safety.

Protocol: Catalytic Hydrogenolysis to 3-Isopropoxyphenol

-

Substrate Preparation: Dissolve 1.0 equivalent of 1-(benzyloxy)-3-isopropoxybenzene in a 1:1 mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.

-

Causality: EtOAc ensures complete solvation of the highly lipophilic starting material, while MeOH acts as a protic co-solvent to accelerate the kinetic efficiency of the hydrogenolysis at the catalyst surface.

-

-

Catalyst Introduction: Carefully add 10 mol% of Palladium on Carbon (10% Pd/C) to the solution.

-

Causality: The high surface area of the carbon support disperses the palladium, providing the necessary active sites for the homolytic cleavage of H₂ gas and subsequent insertion into the benzylic C-O bond.

-

-

Atmosphere Exchange: Seal the reaction vessel, purge with Argon (3 cycles to displace oxygen), and introduce Hydrogen gas (1 atm) via a balloon.

-

Reaction Monitoring: Stir vigorously at room temperature (20-25 °C) for 2 to 4 hours.

-

Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/EtOAc eluent. The reaction is validated as complete when the starting material spot (higher Rf ) is entirely consumed, yielding a highly polar phenolic product spot (lower Rf ) that stains intensely with aqueous potassium permanganate ( KMnO4 ).

-

-

Workup and Filtration: Filter the heterogeneous reaction mixture through a tightly packed pad of Celite.

-

Causality: Celite traps the fine, potentially pyrophoric Pd/C particulates, preventing them from passing through standard filter paper and mitigating fire risks during solvent evaporation.

-

-

Isolation: Concentrate the filtrate under reduced pressure to isolate the target 3-isopropoxyphenol.

Orthogonal debenzylation workflow utilizing catalytic hydrogenolysis.

Storage and Long-Term Stability

To maintain the ≥ 98% purity standard, 1-(benzyloxy)-3-isopropoxybenzene must be stored in a cool, dry, and well-ventilated environment. Containers must be tightly sealed and backfilled with an inert gas (Nitrogen or Argon) prior to storage. This prevents auto-oxidation of the ether linkages, which, over extended periods of light and oxygen exposure, can lead to the formation of trace peroxides.

References

- Title: 585509-89-3 | 1-(Benzyloxy)

- Source: nih.

- Title: 834-25-3 | 1-(Benzyloxy)

Sources

A Comprehensive Guide to the Crystalline Structure Analysis of 1-(Benzyloxy)-3-isopropoxybenzene: A Hypothetical Case Study for Novel Compound Characterization

Introduction

In the realm of drug discovery and materials science, a thorough understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide presents a comprehensive, field-proven workflow for the complete crystalline structure analysis of a novel compound, using 1-(benzyloxy)-3-isopropoxybenzene as a hypothetical subject. As no public crystallographic data for this specific molecule is currently available, this document serves as a practical roadmap for researchers and drug development professionals when faced with a new chemical entity.

Our approach is rooted in a philosophy of methodological synergy, where each analytical technique provides a unique and complementary piece of the structural puzzle. We will move from the synthesis and purification of the material to the definitive atomic-level insights provided by single-crystal X-ray diffraction, supplemented by bulk-phase analysis and thermal characterization. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for robust and reliable structural elucidation.

Part 1: Synthesis, Purification, and Crystal Growth

The journey to understanding a crystalline structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The purity of the starting material is critical, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structural analysis.

Proposed Synthesis of 1-(benzyloxy)-3-isopropoxybenzene

A plausible synthetic route to 1-(benzyloxy)-3-isopropoxybenzene involves a Williamson ether synthesis. This common and reliable method is suitable for forming the ether linkages present in the target molecule. A potential two-step synthesis is outlined below:

Step 1: Synthesis of 3-isopropoxybenzene

-

Reaction: 3-Isopropoxyphenol is reacted with a suitable benzoylating agent in the presence of a base. Alternatively, a more direct route would be the alkylation of resorcinol. For our purpose, we will consider the alkylation of 3-hydroxyphenyl isopropyl ether.

-

Rationale: This establishes one of the ether linkages and provides a precursor for the second step.

Step 2: Synthesis of 1-(benzyloxy)-3-isopropoxybenzene

-

Reaction: The product from Step 1, 3-isopropoxybenzene, is then reacted with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetone or acetonitrile.[1]

-

Rationale: This second Williamson ether synthesis forms the final product.

Purification Protocol

Following synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, or residual solvent.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is employed to elute the compound from the column. The polarity of the mobile phase is optimized using thin-layer chromatography (TLC) to achieve good separation.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator.

-

Final Drying: The resulting solid or oil is dried under high vacuum to remove any residual solvent.

Crystal Growth Methodologies

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[2] The goal is to produce a single, well-ordered crystal with dimensions typically in the range of 0.1-0.5 mm in all directions.

Table 1: Crystal Growth Techniques

| Method | Description | Rationale |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The solvent slowly evaporates, increasing the concentration and inducing crystallization. | This is often the simplest and most successful method for a wide range of organic compounds. |

| Vapor Diffusion | A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. | This method allows for finer control over the rate of crystallization compared to slow evaporation. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization. | This technique is effective for compounds that exhibit a significant change in solubility with temperature. |

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

SC-XRD Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed SC-XRD Protocol

1. Crystal Selection and Mounting:

-

A suitable single crystal is identified under a polarizing microscope. The ideal crystal should be free of cracks and other visible defects.

-

The selected crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

2. Data Collection:

-

The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD).[4]

-

The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[4]

-

The crystal is rotated, and a series of diffraction images are collected by a detector.

3. Data Reduction and Integration:

-

The collected images are processed to integrate the intensities of the diffraction spots (reflections).

-

Corrections are applied for factors such as absorption and crystal decay.

4. Structure Solution:

-

The integrated data is used to solve the "phase problem" and generate an initial electron density map.

-

Direct methods or Patterson methods are commonly used to determine the initial positions of the atoms.

5. Structure Refinement:

-

The initial atomic model is refined against the experimental data using a least-squares method.

-

This iterative process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

6. Validation and Reporting:

-

The final refined structure is validated using software like CHECKCIF to ensure its chemical and crystallographic reasonability.

-

The results are typically reported in a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

Part 3: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for the characterization of bulk crystalline materials.[5][6] While SC-XRD provides the structure of a single crystal, PXRD gives information about the crystalline phases present in a bulk powder sample.[5]

PXRD Experimental Workflow

Caption: Workflow for Powder X-ray Diffraction Analysis.

Detailed PXRD Protocol

1. Sample Preparation:

-

A small amount of the crystalline material is gently ground to a fine, uniform powder.

-

The powder is packed into a sample holder, ensuring a flat and level surface.

2. Data Collection:

-

The sample holder is placed in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

3. Data Analysis:

-

The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

-

The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase, acting as a "fingerprint" for the material.[7]

4. Applications for 1-(benzyloxy)-3-isopropoxybenzene:

-

Phase Identification: The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm that the bulk material is the same phase as the single crystal.

-

Purity Assessment: The presence of sharp peaks from crystalline impurities can be detected.

-

Polymorph Screening: PXRD is a key tool in identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties.

Part 4: Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties and stability of a crystalline material.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[9]

Experimental Protocol:

-

A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow is recorded as a function of temperature.

Expected Data for 1-(benzyloxy)-3-isopropoxybenzene:

-

A sharp endothermic peak corresponding to the melting point of the crystalline solid. The temperature and enthalpy of melting are key characteristics of the material.

-

The absence of a glass transition would indicate a highly crystalline sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material.[10]

Experimental Protocol:

-

A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is recorded as a function of temperature.

Expected Data for 1-(benzyloxy)-3-isopropoxybenzene:

-

A stable baseline until the onset of thermal decomposition.

-

A sharp decrease in mass at the decomposition temperature. This provides information on the upper-temperature limit of the compound's stability.

Conclusion

The comprehensive analysis of a novel crystalline material like 1-(benzyloxy)-3-isopropoxybenzene requires a multi-faceted approach. By systematically applying the techniques of synthesis and purification, single-crystal and powder X-ray diffraction, and thermal analysis, a complete and unambiguous picture of the compound's solid-state structure and properties can be established. This guide provides a robust framework for researchers in the pharmaceutical and materials science fields to confidently tackle the structural characterization of new chemical entities, ensuring a solid foundation for further development and application.

References

-

University of Oldenburg. Single crystal X-ray diffraction. Available from: [Link]

-

Pan, F., et al. (2007). 1,3-Dibenzyloxy-5-(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. Available from: [Link]

-

International Centre for Diffraction Data. Powder Diffraction Journal. Available from: [Link]

-

PrepChem. Synthesis of 3-Benzyloxyiodobenzene. Available from: [Link]

-

Sanna, C., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1849. Available from: [Link]

-

Betz, R., et al. (2013). Crystal structure of (2E)-3-(4-benzyloxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, C35H26F2O3. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 11-13. Available from: [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available from: [Link]

-

Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal. Available from: [Link]

-

Japanese Pharmacopoeia. X-Ray Powder Diffraction Method. Available from: [Link]

-

J-GLOBAL. 1-(Benzyloxy)ethylbenzene. Available from: [Link]

-

Kitagawa, S., & Matsuda, R. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5436-5464. Available from: [Link]

-

TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]

-

Pyda, M. (2020). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 25(20), 4699. Available from: [Link]

-

European Synchrotron Radiation Facility (ESRF). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Available from: [Link]

-

International Zeolite Association. Product characterization by x-ray powder diffraction. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 7(12), 369. Available from: [Link]

-

Vasanthi, R., et al. (2014). Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1116–o1117. Available from: [Link]

-

Yoshimura, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2336-2343. Available from: [Link]

-

Ellison, G. B., & McMahon, J. B. (2007). Unimolecular thermal fragmentation of ortho-benzyne. The Journal of Chemical Physics, 126(4), 044303. Available from: [Link]

-

Al-Hourani, B. J., et al. (2021). Crystal structure and Quantum Chemical Calculations of (E)1-benzyl-3-((4 methoxyphenyl)imino)-5-methylindolin-2-one. Zeitschrift für Naturforschung B, 76(7), 355-363. Available from: [Link]

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rigaku.com [resources.rigaku.com]

- 3. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 4. 1,3-Dibenzyloxy-5-(bromomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. iza-online.org [iza-online.org]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

Application Note: Synthesis Protocol for 1-(Benzyloxy)-3-isopropoxybenzene

Introduction and Mechanistic Rationale

The compound 1-(benzyloxy)-3-isopropoxybenzene (CAS: 585509-89-3) is an unsymmetrical diether of resorcinol, frequently utilized as a versatile building block in medicinal chemistry and materials science. The synthesis of such unsymmetrical diethers typically relies on a sequential alkylation strategy.

To achieve high yield and purity, this protocol utilizes the Williamson ether synthesis methodology, reacting 3-isopropoxyphenol with benzyl bromide[1].

Causality in Reagent and Solvent Selection

-

Base Selection (K₂CO₃): The phenolic hydroxyl group is moderately acidic (pKa ~10). Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenol to its nucleophilic phenoxide anion, yet mild enough to prevent unwanted side reactions, such as the hydrolysis of the electrophile (benzyl bromide) into benzyl alcohol[2].

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent. DMF highly solvates the potassium cation but leaves the phenoxide anion relatively unsolvated. This "naked" anion exhibits significantly enhanced nucleophilicity, accelerating the bimolecular nucleophilic substitution (S_N2) reaction[2].

-

Electrophile (Benzyl Bromide): Benzyl bromide is an excellent S_N2 substrate due to the stabilization of the transition state by the adjacent aromatic ring[3].

Reaction Workflow

Workflow of the Williamson ether synthesis for 1-(benzyloxy)-3-isopropoxybenzene.

Quantitative Reaction Parameters

The following stoichiometric table outlines the required reagents for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Isopropoxyphenol | 152.19 | 1.00 | 1.52 g (10.0 mmol) | Starting Material |

| Benzyl Bromide | 171.04 | 1.10 | 1.88 g (11.0 mmol) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 2.07 g (15.0 mmol) | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product integrity[3].

Phase 1: Reaction Setup and Deprotonation

-

Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture-induced hydrolysis of the benzyl bromide.

-

Reagent Charging: Add 3-isopropoxyphenol (1.52 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the flask.

-

Solvent Addition: Suspend the mixture in anhydrous DMF (15 mL). Stir the suspension at ambient temperature for 15 minutes. Validation: The mixture will turn slightly opaque/yellowish as the phenoxide salt begins to form.

Phase 2: Alkylation

-

Electrophile Addition: Cool the mixture briefly to 0°C using an ice bath. Slowly add benzyl bromide (1.88 g, 1.31 mL, 11.0 mmol) dropwise via syringe over 5 minutes. Causality: Dropwise addition controls the exothermic nature of the initial S_N2 collisions and prevents localized concentration spikes.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir vigorously for 12–16 hours[3].

-

In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc solvent system. The starting material (phenolic, lower R_f) should disappear, replaced by a new, less polar spot (diether, higher R_f).

Phase 3: Workup and Purification

-

Quenching: Pour the reaction mixture onto crushed ice or cold distilled water (50 mL) to quench the reaction and dissolve the inorganic salts (KBr, unreacted K₂CO₃).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

-

Washing: Wash the combined organic layers sequentially with water (2 × 30 mL) to remove residual DMF, followed by brine (30 mL) to pre-dry the organic layer.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes. Collect the fractions containing the pure product and concentrate to yield 1-(benzyloxy)-3-isopropoxybenzene as a clear to pale-yellow oil.

Expected Characterization Data

To validate the structural integrity of the synthesized product, compare empirical analytical data against the following expected parameters:

| Analytical Method | Expected Signals / Observations | Diagnostic Significance |

| Physical State | Clear to pale-yellow oil | Confirms removal of highly colored oxidized phenolic byproducts. |

| ¹H NMR (CDCl₃) | ~1.35 ppm (d, 6H, -CH(CH₃ )₂) | Confirms the presence of the isopropyl methyl groups. |

| ¹H NMR (CDCl₃) | ~4.50 ppm (septet, 1H, -CH (CH₃)₂) | Confirms the isopropyl methine proton. |

| ¹H NMR (CDCl₃) | ~5.05 ppm (s, 2H, -O-CH₂ -Ph) | Diagnostic singlet confirming successful benzylation. |

| Mass Spectrometry | m/z [M+H]⁺ = 243.1 | Confirms the molecular weight of the target compound (MW: 242.32). |

References

-

Compounds for the treatment of neuromuscular disorders (Patent WO2024121130A1) . Google Patents. Demonstrates the specific alkylation conditions of 3-isopropoxyphenol using benzyl bromide. Available at: 4[3]

-

3-(benzyloxy)-1-propene | Sigma-Aldrich . Sigma-Aldrich Catalog. Provides compound identification and CAS registry (585509-89-3) details for 1-(Benzyloxy)-3-isopropoxybenzene. Available at:

-